
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies in Furan Formation
The interaction of chromium carbene complexes with acetylenes, specifically focusing on [(2-furyl)methoxymethylene]pentacarbonylchromium and its reaction with acetylenes, has been studied to understand the formation of furan and phenol products. This research offers insights into the mechanisms underlying furan formation, providing a foundation for further exploration of furan derivatives and their applications in various scientific fields (J. Mccallum, F.-A. Kunng, S. Gilbertson, W. Wulff, 1988).
Bioactivities of Furan-2-Carboxylic Acids
Research on the roots of Nicotiana tabacum has led to the discovery of new furan-2-carboxylic acids with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities. These compounds showcase the potential of furan derivatives in the development of antiviral and anticancer agents, highlighting the importance of furan-2-carboxylic acids in medicinal chemistry and pharmacology (Yu-Ping Wu, Guang-Hui Kong, Wei Li, Ling Ye, D. Tang, Fengmei Zhang, P. He, Zhi-hua Liu, Qinpeng Shen, Z. Xia, Chunbo Liu, 2018).
Renewable PET Production
The synthesis of biobased terephthalic acid precursors through the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, catalyzed by Lewis acid molecular sieves, presents a sustainable route to renewable polyethylene terephthalate (PET). This research contributes to the development of eco-friendly plastic materials by utilizing renewable resources, thereby reducing reliance on fossil fuels (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).
Enzymatic Oxidation for Polymer Production
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) represents a breakthrough in the synthesis of biobased polymers. FDCA is a promising monomer for the production of polyesters and polyamides, offering a sustainable alternative to petroleum-based products. This enzymatic process, which operates under mild conditions, demonstrates the potential of biocatalysis in industrial chemistry and polymer science (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-10(7-13(19-9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWFWXJLCMOJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
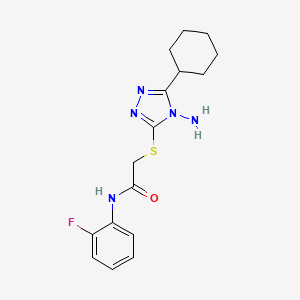


![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)
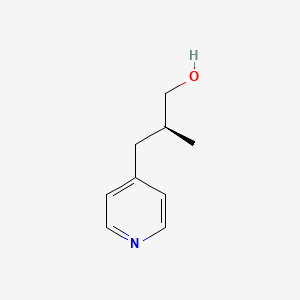
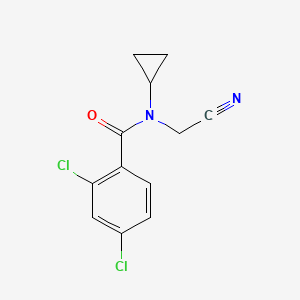

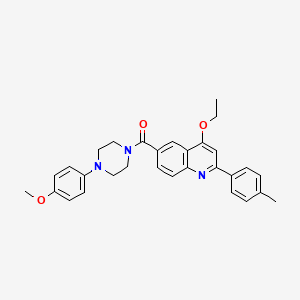
![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)
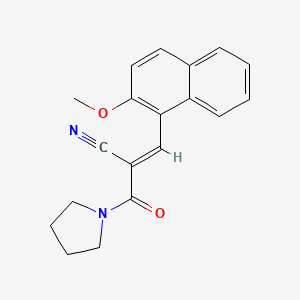

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)
